amine CAS No. 937679-95-3](/img/structure/B3308354.png)
[1-(Dimethylamino)propan-2-yl](ethyl)amine
概要
説明
1-(Dimethylamino)propan-2-ylamine: is an organic compound with the molecular formula C₇H₁₈N₂. It is a diamine, meaning it contains two amine groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize 1-(Dimethylamino)propan-2-ylamine involves the reductive amination of 1-(dimethylamino)propan-2-one with ethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another method involves the alkylation of dimethylamine with 1-bromo-2-propanol, followed by the reaction with ethylamine under basic conditions.
Industrial Production Methods: Industrial production of 1-(Dimethylamino)propan-2-ylamine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.
化学反応の分析
Types of Reactions:
Oxidation: 1-(Dimethylamino)propan-2-ylamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines or other derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines.
科学的研究の応用
Chemistry:
Catalysis: 1-(Dimethylamino)propan-2-ylamine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system. It acts as an intermediate in the synthesis of active pharmaceutical ingredients.
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, providing unique properties to the final products.
Agrochemicals: It is utilized in the synthesis of agrochemicals, including herbicides and pesticides.
作用機序
The mechanism of action of 1-(Dimethylamino)propan-2-ylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator, depending on the specific biological context. The compound’s amine groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Diethylamine: Similar in structure but with two ethyl groups instead of one ethyl and one dimethyl group.
Dimethylamine: Contains two methyl groups instead of one ethyl and one dimethyl group.
N,N-Dimethylpropylamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness:
Structural Features: The presence of both dimethylamino and ethylamine groups provides unique reactivity and interaction profiles.
Applications: Its specific structure makes it particularly useful in pharmaceutical synthesis and as a ligand in catalysis, distinguishing it from other similar amines.
特性
IUPAC Name |
2-N-ethyl-1-N,1-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-5-8-7(2)6-9(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQURSUCXJUAFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)
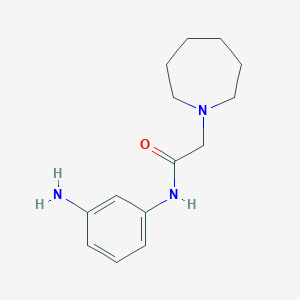
![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)
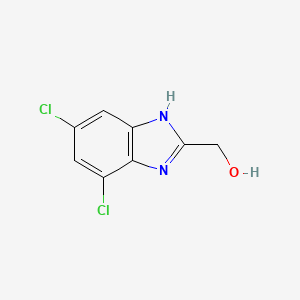
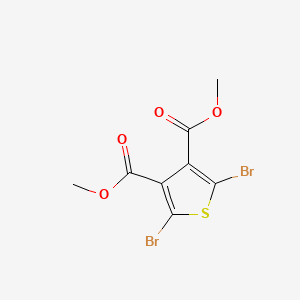
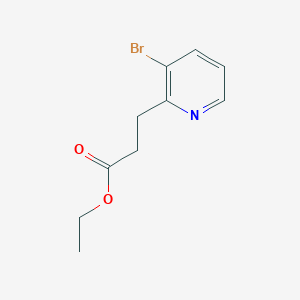
![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3308322.png)
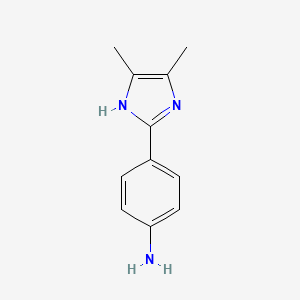
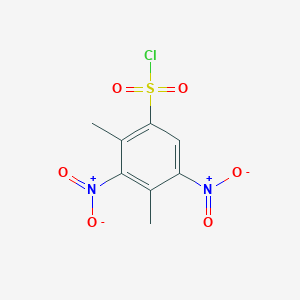
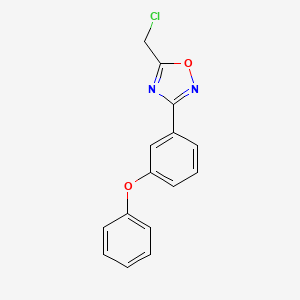
![2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3308339.png)
amine](/img/structure/B3308344.png)
